molecular formula C34H26O3 B14304994 2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one CAS No. 113337-70-5

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one

Katalognummer: B14304994
CAS-Nummer: 113337-70-5
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: IGIAMWWXQCWTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one is a complex organic compound with a unique structure that combines phenyl, ethoxy, and hydroxy groups

Vorbereitungsmethoden

The synthesis of 2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-(ethoxy(diphenyl)methyl)phenyl with 3-hydroxy-1H-phenalen-1-one under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Wirkmechanismus

The mechanism by which 2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one can be compared with similar compounds such as:

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • Ethanone, 2-ethoxy-1,2-diphenyl-
  • 2-Pentene, 4-methyl-2,4-diphenyl-

These compounds share structural similarities but differ in their functional groups and overall reactivity.

Eigenschaften

CAS-Nummer

113337-70-5

Molekularformel

C34H26O3

Molekulargewicht

482.6 g/mol

IUPAC-Name

2-[4-[ethoxy(diphenyl)methyl]phenyl]-3-hydroxyphenalen-1-one

InChI

InChI=1S/C34H26O3/c1-2-37-34(25-13-5-3-6-14-25,26-15-7-4-8-16-26)27-21-19-24(20-22-27)31-32(35)28-17-9-11-23-12-10-18-29(30(23)28)33(31)36/h3-22,35H,2H2,1H3

InChI-Schlüssel

IGIAMWWXQCWTIJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(C5=CC=CC6=C5C(=CC=C6)C4=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.